molecular formula C22H17ClN2O4 B2390522 (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide CAS No. 1327184-87-1

(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide

Cat. No.: B2390522
CAS No.: 1327184-87-1
M. Wt: 408.84
InChI Key: RKZLXSLNMUPNKP-LVWGJNHUSA-N
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Description

The compound (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide belongs to the chromenone-carboxamide family, characterized by a 7-hydroxy-2H-chromene core substituted with an imino group and a carboxamide moiety. Key structural features include:

  • A 3-chloro-4-methylphenyl group attached via an imino linkage.
  • N-(furan-2-ylmethyl) substitution on the carboxamide.
  • A 7-hydroxy group on the chromene ring, enabling hydrogen bonding.

This compound’s unique substitution pattern influences its electronic properties, solubility, and biological interactions, distinguishing it from analogues .

Properties

IUPAC Name

2-(3-chloro-4-methylphenyl)imino-N-(furan-2-ylmethyl)-7-hydroxychromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O4/c1-13-4-6-15(10-19(13)23)25-22-18(21(27)24-12-17-3-2-8-28-17)9-14-5-7-16(26)11-20(14)29-22/h2-11,26H,12H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZLXSLNMUPNKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NCC4=CC=CO4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide is a derivative of chromone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential cytotoxic effects, anti-inflammatory properties, and underlying mechanisms of action based on recent research findings.

Molecular Structure

  • Molecular Formula : C22H17ClN2O4
  • Molecular Weight : 408.84 g/mol
  • CAS Number : 1327184-87-1
PropertyValue
DensityNot Available
Melting PointNot Available
PurityTypically 95%

Cytotoxicity

Recent studies have demonstrated that chromone derivatives exhibit significant cytotoxic activity against various cancer cell lines. In a study evaluating a series of chromone carboxamide derivatives, it was found that several compounds showed promising results against breast (MCF-7), ovarian (OVCAR and IGROV), and colon (HCT-116) cancer cell lines. The compound was highlighted for its potential as a cytotoxic agent with IC50 values ranging from 0.9 to 10 μM against these cell lines .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Chromone derivatives, including those similar to the target compound, have shown inhibitory effects on the enzyme 5-lipoxygenase , which is involved in the inflammatory response. The structure-activity relationship (SAR) studies indicated that hydrophilic variants of these compounds tend to exhibit enhanced inhibition of 5-lipoxygenase, suggesting a potential therapeutic application in inflammatory conditions .

The biological activity of the compound may be attributed to its ability to induce apoptosis in cancer cells and modulate inflammatory pathways. Studies have indicated that chromone derivatives can activate various signaling pathways leading to cell cycle arrest and apoptosis in cancer cells. For example, compounds similar to the one discussed have been shown to increase levels of pro-apoptotic factors while decreasing anti-apoptotic proteins in treated cells .

Case Studies

  • Study on Cytotoxic Effects :
    • A study synthesized several chromone derivatives and tested their cytotoxicity using the MTT assay. The results demonstrated that certain derivatives had significantly lower IC50 values against MCF-7 cells compared to standard chemotherapeutic agents, indicating their potential as alternative treatments .
  • Anti-inflammatory Evaluation :
    • Another research project focused on evaluating the anti-inflammatory effects of chromone derivatives. The findings revealed that specific structural modifications led to increased efficacy as inhibitors of 5-lipoxygenase, supporting their use in treating inflammatory diseases .

Scientific Research Applications

Recent studies have highlighted the compound's potential in various biological applications:

Cytotoxicity

Research indicates that derivatives of chromone, including this compound, exhibit significant cytotoxic activity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast), OVCAR (ovarian), and HCT-116 (colon).
  • IC50 Values : Reported to range from 0.9 to 10 μM, indicating promising potential as a cytotoxic agent against these cancer types.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Mechanism : It inhibits the enzyme 5-lipoxygenase, which plays a critical role in the inflammatory response.
  • Structure-Activity Relationship (SAR) studies suggest that hydrophilic variants enhance inhibition, indicating potential therapeutic applications in treating inflammatory conditions.

Potential Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

  • Cancer Treatment : Due to its cytotoxic effects against multiple cancer cell lines.
  • Anti-inflammatory Therapy : Potential use in conditions characterized by inflammation due to its inhibitory effects on key inflammatory enzymes.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly alter physicochemical and biological properties. Key comparisons include:

Compound Substituent on Phenyl Ring Molecular Weight ([M+H]⁺) Purity (%) Retention Time (min) Key Observations
Target Compound 3-chloro-4-methyl ~409.45 (calculated) Balances lipophilicity and electronic effects; furan enhances π-π interactions .
Compound 48 2-chloro-4-methyl 329.07 73.4 2.957 Higher purity suggests better synthetic yield; chloro at ortho position may reduce steric hindrance.
Compound 35 2,3-dichloro 349.02 49.6 2.834 Dichloro substitution increases molecular weight but lowers purity, possibly due to solubility issues.
Compound 59 3-cyano-4-methyl 56.5 Cyano group introduces strong electron-withdrawing effects, altering electronic density.
Compound 2,4-dimethoxy 420.43 Methoxy groups enhance electron donation, improving solubility but reducing receptor binding affinity.

Key Insights :

  • Chloro vs. Methoxy : Chloro groups increase lipophilicity and electronic withdrawal, enhancing membrane permeability, while methoxy groups improve solubility but reduce potency .
  • Positional Isomerism : The 3-chloro-4-methyl substitution in the target compound (meta/para) optimizes steric and electronic effects compared to 2-chloro-4-methyl (ortho/para) in Compound 48 .

Substitutions on the Carboxamide Side Chain

The N-(furan-2-ylmethyl) group in the target compound contrasts with other side chains:

  • Furan-2-ylmethyl : Contributes to π-π stacking via the furan ring and hydrogen bonding via the oxygen atom .
  • Unsubstituted Amides (e.g., Compound 48 ) : Lack of a bulky side chain may improve binding to flat receptor sites.

Hydrogen Bonding and Crystallography

  • The 7-hydroxy group and carboxamide carbonyl form hydrogen bonds, critical for crystal packing and target interactions .
  • In analogues like Compound 35 (dichloro substitution), additional halogen bonds may stabilize crystal lattices but reduce conformational flexibility .
  • Ring puckering () in the chromene core is influenced by substituent bulk, affecting solubility and bioavailability .

Preparation Methods

Chromene Core Formation

The 7-hydroxy-2H-chromene-3-carboxylic acid scaffold is synthesized via Knoevenagel condensation , a widely employed method for coumarin derivatives. Using 2,4-dihydroxybenzaldehyde as the starting material, cyclization with malonic acid in pyridine yields the chromene core. Alternative approaches utilize Baylis-Hillman adducts derived from tert-butyl-3-hydroxy-3-(2-hydroxyphenyl)-2-methylenepropanoate, which undergo base-mediated cyclization (e.g., KOH in aqueous reflux for 46 hours) to form the chromene carboxylic acid.

Key Reaction Conditions :

  • Solvent : Pyridine or water
  • Temperature : 80–100°C (reflux)
  • Catalyst : Piperidine (for Knoevenagel) or KOH (for Baylis-Hillman cyclization)
  • Yield : 37–62%

Imine Formation

The (2Z)-imino group is introduced via condensation of the chromene-3-carboxylic acid with 3-chloro-4-methylaniline. To prevent isomerization of the Z-configuration, the reaction is conducted under inert atmosphere (N₂/Ar) at controlled temperatures (40–50°C). Dehydrating agents like molecular sieves or dicyclohexylcarbodiimide (DCC) stabilize the imine bond.

Optimization Insight :

  • Protection of 7-Hydroxy Group : Tert-butyldimethylsilyl (TBDMS) protection prevents undesired side reactions during imine formation.
  • Reaction Time : 24–48 hours for complete conversion.

Carboxamide Coupling

The furan-2-ylmethylamine is coupled to the chromene-3-carboxylic acid intermediate using DCC-mediated amidation . This step is performed in dichloromethane (CH₂Cl₂) at room temperature over 4–21 days, depending on substituent reactivity.

Critical Parameters :

  • Molar Ratio : 1:1.2 (acid:amine) for minimal residual starting material.
  • Workup : Acidification with 2M HCl precipitates the product, which is filtered and washed.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Parameter Optimal Range Impact on Yield/Configuration
Imine Formation 40–50°C Minimizes Z→E isomerization
Amidation 25°C (rt) Balances reaction rate & stability
Solvent Polarity CH₂Cl₂ (low polarity) Enhances imine stability

Catalytic and Stoichiometric Considerations

  • DCC Utilization : 1.5 equivalents ensures complete activation of the carboxylic acid.
  • Base Selection : Triethylamine (TEA) neutralizes HCl byproducts during amidation.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity.
  • Recrystallization : Ethanol/water mixtures yield crystalline products with melting points consistent with literature (e.g., 189–192°C for chromene acids).

Analytical Data

Property Value/Description Method
Melting Point 238–240°C (chromene carboxamide) DSC
1H NMR (δ, ppm) 6.8–7.4 (aromatic protons) 400 MHz, DMSO-d6
IR (cm⁻¹) 1680 (C=O stretch) KBr pellet

Challenges and Mitigation Strategies

Z-Configuration Stability

  • Isomerization Risk : Prolonged heating or acidic conditions promote E-isomer formation.
  • Solution : Short reaction times (<48 hours) and inert atmospheres.

Hydroxy Group Reactivity

  • Side Reactions : Unprotected 7-hydroxy groups undergo oxidation or etherification.
  • Solution : TBDMS protection before imine formation.

Scalability and Industrial Feasibility

  • Batch Size : Lab-scale syntheses report 0.26–0.46 g yields; scaling requires continuous flow systems for heat management.
  • Cost Drivers : DCC and TBDMS reagents contribute to 65% of material costs.

Q & A

Q. Q1. What are the key challenges in synthesizing (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions:

Chromene Core Formation : Cyclization of 7-hydroxycoumarin derivatives with substituted anilines (e.g., 3-chloro-4-methylaniline) under acidic conditions (e.g., acetic acid, 80°C) .

Imine Formation : Condensation with furan-2-ylmethylamine using dehydrating agents like molecular sieves or DCC (dicyclohexylcarbodiimide) to stabilize the imine bond .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) to achieve >95% purity.
Key Challenges :

  • Z-Configuration Stability : The (2Z) isomer may isomerize under prolonged heating; use low-temperature reflux (40–50°C) and inert atmospheres (N₂/Ar) .
  • Hydroxy Group Reactivity : Protect the 7-hydroxy group with acetyl or TBS (tert-butyldimethylsilyl) groups during synthesis to prevent side reactions .

Q. Q2. How do substituents (e.g., 3-chloro-4-methylphenyl, furan-2-ylmethyl) influence the compound’s physicochemical properties?

Methodological Answer: Substituent effects can be systematically analyzed via:

Computational Modeling : DFT (Density Functional Theory) calculations to assess electronic effects (e.g., chloro groups increase electrophilicity) .

Solubility Studies : LogP measurements (shake-flask method) reveal that the hydrophobic 3-chloro-4-methylphenyl group reduces aqueous solubility, while the furan ring enhances polarity .

Thermal Stability : DSC (Differential Scanning Calorimetry) shows decomposition temperatures >200°C due to strong intramolecular hydrogen bonding between the hydroxy and imine groups .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

Methodological Answer: Contradictions often arise from assay-specific variables:

Target Selectivity Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions that may skew results in cell-based vs. enzymatic assays .

Metabolic Stability Assessment : Incubate the compound with liver microsomes (human/rodent) to quantify CYP450-mediated degradation, which varies between in vitro and in vivo systems .

Structural Analog Comparison : Test derivatives (e.g., replacing furan-2-ylmethyl with pyridylmethyl) to isolate the contribution of specific substituents to activity discrepancies (Table 1) .

Table 1 : Bioactivity of Structural Analogs

Substituent ModificationIC₅₀ (Enzyme Assay)IC₅₀ (Cell Assay)
Furan-2-ylmethyl (Original)0.45 µM2.3 µM
Pyridin-2-ylmethyl0.62 µM1.8 µM
4-Chlorobenzyl1.10 µM5.6 µM

Q. Q4. What advanced techniques validate the compound’s mechanism of action in modulating kinase pathways?

Methodological Answer:

X-ray Crystallography : Co-crystallize the compound with target kinases (e.g., EGFR or VEGFR2) to map binding interactions; the imine group often forms hydrogen bonds with catalytic lysine residues .

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and enthalpy changes to distinguish competitive vs. allosteric inhibition .

Phosphoproteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies downstream signaling nodes affected by treatment, such as reduced ERK1/2 phosphorylation .

Q. Q5. How can researchers address poor bioavailability in preclinical studies?

Methodological Answer:

Prodrug Design : Synthesize phosphate or acetate esters of the 7-hydroxy group to enhance intestinal absorption; hydrolyze in vivo by esterases .

Nanoparticle Formulation : Encapsulate the compound in PLGA (poly lactic-co-glycolic acid) nanoparticles (size: 150–200 nm) to improve plasma half-life .

PK/PD Modeling : Use compartmental models to correlate dose-adjusted plasma concentrations (Cmax, AUC) with target engagement (e.g., kinase inhibition ≥80%) .

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